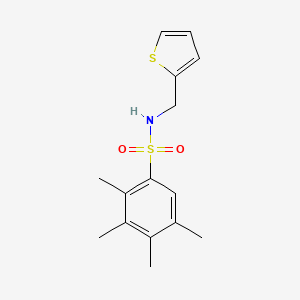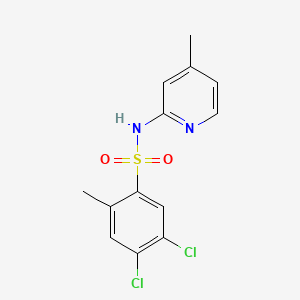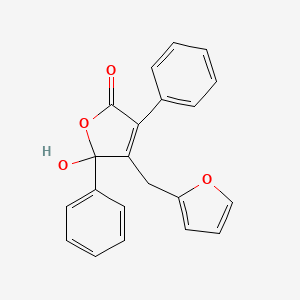![molecular formula C18H24N4O2 B13371412 N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is a compound that features an adamantane moiety, which is known for its unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as chloroform or ethanol and catalysts like triethylamine or polyphosphoric acid ester .
Industrial Production Methods
Industrial production methods for adamantane derivatives, including N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms, and substituted pyrazine derivatives .
Applications De Recherche Scientifique
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The pyrazinecarboxamide group can interact with nucleophilic sites, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-adamantanecarboxamide: Another adamantane derivative with similar structural features but different functional groups.
2-(1-Adamantyl)-1H-benzimidazole: A compound with an adamantane moiety and benzimidazole ring, known for its biological activity.
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is unique due to the combination of the adamantane and pyrazinecarboxamide groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H24N4O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[2-(adamantane-1-carbonylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c23-16(15-11-19-1-2-20-15)21-3-4-22-17(24)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-2,11-14H,3-10H2,(H,21,23)(H,22,24) |
Clé InChI |
BIWVBPPXKAEUEA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)

![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)

![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)
![3-(1-Benzofuran-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371405.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)

